![molecular formula C15H18N4O2 B5727623 5-{[2-(dimethylamino)ethyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5727623.png)
5-{[2-(dimethylamino)ethyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-{[2-(dimethylamino)ethyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that includes an oxazole ring, a methoxyphenyl group, and a dimethylaminoethyl side chain
Mechanism of Action
Mode of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, which could suggest a similar mode of action for this compound .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that this compound may have similar effects .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(dimethylamino)ethyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the oxazole ring, followed by the introduction of the methoxyphenyl and dimethylaminoethyl groups through substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(dimethylamino)ethyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings.
Scientific Research Applications
5-{[2-(dimethylamino)ethyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays, helping to study enzyme activities or receptor-ligand interactions.
Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives, such as 2-(4-methoxyphenyl)-1,3-oxazole and 5-(dimethylamino)-2-(4-methoxyphenyl)-1,3-oxazole. These compounds share structural features with 5-{[2-(dimethylamino)ethyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile but differ in the nature and position of substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages such as enhanced reactivity, selectivity, and stability compared to similar compounds.
Properties
IUPAC Name |
5-[2-(dimethylamino)ethylamino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19(2)9-8-17-15-13(10-16)18-14(21-15)11-4-6-12(20-3)7-5-11/h4-7,17H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOPSVRRGZARKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(N=C(O1)C2=CC=C(C=C2)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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